Product packaging for Ethyl 2-(3-cyanophenoxy)acetate(Cat. No.:CAS No. 55197-25-6)

Ethyl 2-(3-cyanophenoxy)acetate

Cat. No.: B1604349
CAS No.: 55197-25-6
M. Wt: 205.21 g/mol
InChI Key: ISWSRQNCRDFATO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenoxy)acetate is a valuable chemical intermediate and building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a phenoxyacetate ester structure bearing a cyano group at the meta-position of the aromatic ring. This functional group arrangement provides multiple reactive sites for chemical modification, making it a versatile precursor for developing more complex molecules. The ester group can undergo hydrolysis, amidation, or reduction, while the cyano group can be transformed into amidines, carboxylic acids, or tetrazole rings, which are common pharmacophores in drug discovery. While the specific biological mechanism of action for this compound is not predefined, its primary research value lies in its application as a synthetic intermediate. Related compounds with the phenoxyacetate scaffold are known to exhibit various biological activities. Researchers utilize this compound in designing and synthesizing novel chemical entities for biological screening, method development, and material science applications. The product is provided with high purity and comprehensive analytical characterization. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B1604349 Ethyl 2-(3-cyanophenoxy)acetate CAS No. 55197-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSRQNCRDFATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640800
Record name Ethyl (3-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55197-25-6
Record name Ethyl (3-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Aryloxyacetate Scaffolds in Chemical Synthesis

The aryloxyacetate scaffold, a core component of Ethyl 2-(3-cyanophenoxy)acetate, is a privileged structural motif in the fields of organic and medicinal chemistry. This framework, characterized by an acetic acid moiety linked to an aromatic ring through an ether bond, provides a versatile platform for the development of new molecules. The presence of both a carboxylic acid (or its ester derivative) and an aromatic ring allows for a multitude of chemical transformations, making it a valuable building block for creating diverse molecular libraries.

In medicinal chemistry, the aryloxyacetate core is found in a number of biologically active compounds. The search for new chemical scaffolds is a significant aspect of drug discovery, aiming to overcome challenges such as potency, selectivity, and pharmacokinetics. nih.gov The structural rigidity and potential for diverse functionalization of the aryloxyacetate scaffold make it an attractive starting point for the design of novel therapeutic agents. The ability to modify both the aromatic ring and the acetate (B1210297) side chain allows for fine-tuning of a molecule's properties to enhance its interaction with biological targets.

The Role of Cyano Substituted Aromatic Ethers in Drug Discovery and Material Science

The inclusion of a cyano (-C≡N) group on the aromatic ring, as seen in Ethyl 2-(3-cyanophenoxy)acetate, introduces specific electronic properties that are highly influential in molecular design. The nitrile group is a strong electron-withdrawing group, which can significantly alter the reactivity and binding properties of the molecule.

In drug discovery, the cyano group can act as a key pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov It can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like proteins and enzymes. nih.gov The metabolic stability of the nitrile group in many pharmaceutical compounds is another advantageous characteristic. nih.gov For instance, the nitrile group is a key feature in several established drugs, where it contributes to their efficacy. nih.gov

In the realm of material science, the electronic nature of cyano-substituted aromatic compounds makes them suitable for the development of functional materials. The strong dipole moment associated with the nitrile group can influence the self-assembly and bulk properties of materials, leading to applications in areas such as liquid crystals and organic electronics. The synthesis of aryl ethers containing cyano groups has been an area of active research, with methodologies being developed to facilitate their preparation under mild conditions. acs.org

Overview of Research Directions and Academic Importance of Ethyl 2 3 Cyanophenoxy Acetate Analogs

Esterification and Etherification Approaches for Aryloxyacetate Synthesis

The synthesis of aryloxyacetates, the structural backbone of this compound, is predominantly achieved through well-established esterification and etherification reactions. These methods allow for the direct linkage of a phenol (B47542) to an acetate (B1210297) moiety.

Preparation of Phenoxyacetate (B1228835) Derivatives from Halogenated Esters and Phenols

A primary and widely utilized method for synthesizing phenoxyacetate derivatives is the Williamson ether synthesis. ekb.eg This classical organic reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion. ekb.egencyclopedia.pub In the context of this compound, the synthesis commences with the deprotonation of a phenol, in this case, 3-cyanophenol (B46033), by a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

The reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a polar aprotic solvent. rsc.org The phenoxide ion displaces the halide ion from the ethyl haloacetate in a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of the ether linkage and yielding the desired ethyl phenoxyacetate derivative. ekb.egjrmds.in The reaction works best with primary alkyl halides, such as ethyl chloroacetate, as secondary and tertiary halides are more prone to elimination side reactions. ekb.egencyclopedia.pub

The general scheme for this synthesis is as follows:

Step 1: Deprotonation of the phenol

Ar-OH + Base → Ar-O⁻ + [H-Base]⁺

Step 2: Nucleophilic attack on the ethyl haloacetate

Ar-O⁻ + X-CH₂COOEt → Ar-O-CH₂COOEt + X⁻ (where Ar = 3-cyanophenyl, X = Cl, Br)

This method is highly efficient and versatile for preparing both symmetrical and asymmetrical ethers and remains one of the simplest and most popular approaches in both laboratory and industrial settings. ekb.egrsc.org

Condensation Reactions Incorporating Cyanoacetate Moieties

Ethyl cyanoacetate, a related precursor, is a key building block in carbon-carbon bond-forming reactions due to its activated methylene (B1212753) group positioned between a nitrile and an ester group. nih.gov This unique reactivity is harnessed in various condensation reactions to construct complex molecular scaffolds.

Knoevenagel Condensation in the Synthesis of Related Propenoates

The Knoevenagel condensation is a fundamental reaction in organic synthesis used for forming carbon-carbon double bonds. nih.gov It involves the reaction of an active methylene compound, such as ethyl cyanoacetate, with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. nih.govresearchgate.net

In this reaction, the base abstracts a proton from the acidic methylene group of ethyl cyanoacetate to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate alcohol readily undergoes dehydration to yield the final α,β-unsaturated product, an ethyl 2-cyano-3-arylpropenoate (also known as an arylidene ethyl cyanoacetate). researchgate.net Various catalysts can be employed, including amines like piperidine (B6355638), ammonium (B1175870) salts, or ionic liquids such as diisopropylethylammonium acetate (DIPEAc) and N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl). researchgate.netnih.govrsc.org The reaction is applicable to a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, often providing good to excellent yields. nih.gov

Below is a table summarizing the results of Knoevenagel condensation between various aromatic aldehydes and ethyl cyanoacetate.

Table 1: Examples of Knoevenagel Condensation with Ethyl Cyanoacetate

AldehydeCatalyst/SolventReaction TimeYield (%)Reference
Benzaldehyde (B42025)CTMAB / Water12 hNot specified researchgate.net
4-NitrobenzaldehydeDABCO / [HyEtPy]Cl–H₂O5 min99% nih.gov
4-ChlorobenzaldehydeDABCO / [HyEtPy]Cl–H₂O10 min98% nih.gov
4-MethoxybenzaldehydeDABCO / [HyEtPy]Cl–H₂O30 min92% nih.gov
Thiophene-2-carbaldehydeDIPEAc / Hexane3-6 h91% researchgate.net

Multi-component Reactions Utilizing Ethyl Cyanoacetate as a Precursor

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Ethyl cyanoacetate is a frequent participant in MCRs, leading to the rapid assembly of complex heterocyclic structures.

The Biginelli reaction is a classic three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs). researchgate.netnih.gov In a variation of this reaction, ethyl cyanoacetate can be used in place of the traditional β-ketoester. The reaction involves the one-pot condensation of an aldehyde, ethyl cyanoacetate, and urea (B33335) or thiourea. researchgate.netthieme-connect.com This acid-catalyzed cyclocondensation provides a straightforward route to highly functionalized dihydropyrimidine (B8664642) derivatives, which are of significant interest in medicinal chemistry. researchgate.netut.ac.ir Various catalysts, including protic acids, Lewis acids, and room-temperature ionic liquids like diisopropyl ethyl ammonium acetate (DIPEAc), have been developed to improve reaction efficiency and yields under milder conditions. thieme-connect.comut.ac.ir

The following table presents data from the synthesis of dihydropyrimidine derivatives using this multi-component approach.

Table 2: Synthesis of Dihydropyrimidine Derivatives via Biginelli-type Reaction

AldehydeUrea/ThioureaCatalyst/SolventTimeYield (%)Reference
BenzaldehydeThioureaDIPEAc45 min96% thieme-connect.comut.ac.ir
4-ChlorobenzaldehydeThioureaDIPEAc45 min94% thieme-connect.com
4-MethylbenzaldehydeThioureaDIPEAc45 min91% thieme-connect.com
4-NitrobenzaldehydeUreaTMSCl / Acetonitrile (B52724)5 h85% researchgate.net
4-MethoxybenzaldehydeUreaTMSCl / Acetonitrile6 h80% researchgate.net

Ethyl cyanoacetate is a versatile precursor for the synthesis of various oxygen-containing heterocyclic systems, which can be broadly classified as oxa-derivatives. Among these, pyran-annulated structures are readily accessible through multi-component reactions. For instance, dihydropyrano[2,3-c]pyrazoles are synthesized via a four-component reaction involving an aromatic aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate, and ethyl acetoacetate (B1235776) (a compound structurally related to ethyl cyanoacetate in terms of having an active methylene group). researchgate.net In other variations, ethyl cyanoacetate itself can be a key reactant. The synthesis of 4H-pyran derivatives can be achieved through a one-pot, three-component condensation of an aldehyde, an active methylene compound like malononitrile or ethyl cyanoacetate, and a 1,3-dicarbonyl compound such as ethyl acetoacetate or dimedone. encyclopedia.pubrsc.org These reactions are often promoted by a range of catalysts, from basic catalysts like piperidine to various nanocatalysts, and can be performed under environmentally friendly conditions. rsc.orgnih.gov

The general pathway involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization to form the pyran ring. encyclopedia.pubrsc.org

The table below shows examples of the synthesis of pyran derivatives using multi-component strategies.

Table 3: Multi-component Synthesis of Pyran Derivatives

ReactantsCatalyst/SolventProduct TypeYield (%)Reference
Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePreheated Fly-Ash / WaterDihydropyrano[2,3-c]pyrazoleup to 95% researchgate.net
Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePiperidine / WaterDihydropyrano[2,3-c]pyrazoleHigh Yields nih.gov
Aromatic Aldehyde, Malononitrile, DimedoneNanocatalyst / Ethanol (B145695)4H-Pyranup to 92% encyclopedia.pubrsc.org
Aromatic Aldehyde, Malononitrile, Ethyl AcetoacetateZn(Proline)₂ / Ethanol4H-Pyran96% rsc.org

Catalytic Strategies in the Synthesis of Cyano-substituted Aromatics

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further chemical manipulation. Various catalytic strategies have been developed to achieve this, ranging from classical base-catalyzed reactions to modern transition metal-free and ionic liquid-promoted methodologies.

Base-Catalyzed Reaction Systems

Base-catalyzed reactions represent a classical yet effective approach for the synthesis of cyano-substituted aromatics. These reactions often involve the nucleophilic substitution of an aryl halide or sulfonate with a cyanide source, facilitated by a base. For instance, the synthesis of nitriles from ketones can be achieved using tosylmethyl isocyanide in the presence of a base, which adds a one-carbon unit without forming an α-hydroxy group. organic-chemistry.org Another example is the use of Cs2CO3 as a catalyst for the 1,4-addition of trimethylsilylacetonitrile (Me3SiCN) to enones, which proceeds with high regioselectivity. organic-chemistry.org

In the context of synthesizing compounds structurally related to this compound, a base is crucial. For example, N-benzylcyanoacetamide can be synthesized in high yield by reacting benzylamine (B48309) with ethyl cyanoacetate using butyl lithium as a basic catalyst. researchgate.net Microwave irradiation has also been employed to accelerate base-catalyzed reactions, such as the synthesis of 2-cyano-N-(4-methoxyphenyl) acetamide (B32628) from p-anisidine (B42471) and ethyl cyanoacetate. researchgate.net

Catalyst/BaseReactantsProductYield (%)Reference
Butyl LithiumBenzylamine, Ethyl CyanoacetateN-benzylcyanoacetamide91 researchgate.net
Cesium Carbonate (Cs2CO3)Enones, Trimethylsilylacetonitrile (Me3SiCN)1,4-addition productNot Specified organic-chemistry.org
Not Specifiedp-Anisidine, Ethyl Cyanoacetate2-cyano-N-(4-methoxyphenyl) acetamide90 researchgate.net

Transition Metal-Free Methodologies

Growing environmental concerns have spurred the development of transition metal-free synthetic methods. These approaches avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.org A notable example is the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide, which proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process without a transition metal. organic-chemistry.org

For the synthesis of aromatic nitriles, several transition-metal-free methods have been reported. One such method involves the reaction of aryl halides with non-metallic cyano sources. nih.gov Another approach is the base-promoted intramolecular nucleophilic aromatic substitution of N-[(2-nitrophenyl)sulfonyl]benzamides, which provides nitriles in very good yields under redox-neutral conditions. organic-chemistry.org This method is advantageous as it avoids the use of toxic cyanide species. organic-chemistry.org Furthermore, the use of dimethylmalononitrile (B1205571) (DMMN) enables an electrophilic cyanation of aryl Grignard or lithium reagents, avoiding both toxic reagents and transition metals. organic-chemistry.org

ReactantsReagentsProductKey FeaturesReference
o-Halovinylbenzenes, Potassium SulfideNone2-Substituted Benzo[b]thiophenesTransition-metal-free, high yields organic-chemistry.org
N-[(2-nitrophenyl)sulfonyl]benzamidesBaseNitrilesRedox-neutral, avoids toxic cyanide organic-chemistry.org
Aryl Grignard/Lithium ReagentsDimethylmalononitrile (DMMN)Aryl NitrilesAvoids toxic reagents and transition metals organic-chemistry.org

Ionic Liquid-Promoted Syntheses

Ionic liquids (ILs) have emerged as green and efficient solvents and catalysts in organic synthesis. researchgate.net Their unique properties, such as low vapor pressure, high thermal stability, and tunability, make them attractive alternatives to conventional organic solvents. alfa-chemistry.com Nitrile-functionalized ionic liquids, in particular, have shown promise in various organic reactions. alfa-chemistry.com The introduction of a cyano group into the ionic liquid structure can reduce its viscosity and enhance its catalytic activity. alfa-chemistry.com

In the context of cyanation reactions, ionic liquids can act as promoters. For example, an electrochemical denitrative cyanation of nitroarenes can be performed in the presence of N-methylimidazolium p-toluenesulfonate under mild and transition-metal-free conditions. organic-chemistry.org The use of ionic liquids can also facilitate nucleophilic substitution reactions for the synthesis of nitriles. organic-chemistry.org For instance, the reaction of primary alkyl bromides and alcohols with 1,4-dicyanobenzene as the cyanide source can be achieved photochemically without the need for a metal catalyst. organic-chemistry.org

Ionic LiquidReaction TypeReactantsKey AdvantagesReference
N-methylimidazolium p-toluenesulfonateElectrochemical Denitrative CyanationNitroarenesMild, transition-metal-free organic-chemistry.org
[bmim][BF4]Nucleophilic SubstitutionAlkyl Halides/AlcoholsFacile, good yields organic-chemistry.org
Not SpecifiedCyanationArylboronic Acids, Aryl/Heteroaryl ThiocyanateMild conditions, IL-PdCl4 catalyst taylorandfrancis.com

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold, with its reactive cyano and ester functionalities, is a valuable platform for the synthesis of more complex molecules, particularly heterocyclic compounds.

Intramolecular Cyclization Pathways for Related Compounds

Intramolecular cyclization is a powerful strategy for constructing cyclic systems. For compounds related to this compound, intramolecular reactions can lead to a variety of heterocyclic structures. For example, the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can yield benz[f]isoindoline derivatives when treated with a base like Et3N or DBU at high temperatures. rsc.org In a different pathway, heating these amides in DMSO can lead to aroyl-substituted pyrrolidine (B122466) derivatives. rsc.org

Base-catalyzed intramolecular cyclization of 2-ynylphenols provides a facile route to 2-substituted benzo[b]furans using Cs2CO3 as the catalyst under mild conditions. rsc.org This transition-metal-free method offers good to excellent yields and a broad substrate scope. rsc.org

Starting MaterialConditionsProductReference
Arylpropargyl amides of fumaratesEt3N or DBU, Xylenes, 140 °CBenz[f]isoindoline derivatives rsc.org
Arylpropargyl amides of fumarate (B1241708) and ethenetricarboxylateDMSO, heatAroyl-substituted pyrrolidine derivatives rsc.org
2-YnylphenolsCs2CO3, mild conditions2-Substituted Benzo[b]furans rsc.org

Reactions Involving the Cyano Group for Heterocyclic Annulation

The cyano group is a key functional group for building heterocyclic rings. It can participate in a variety of reactions, including cyclizations and condensations, to form diverse heterocyclic systems. nih.gov For instance, cyanoacetohydrazide is a versatile precursor for synthesizing a range of heterocyclic compounds due to its multiple reactive centers. researchgate.net

Reactions of ethyl cyanoacetate with various reagents can lead to the formation of pyridines, pyrazoles, isoxazoles, and pyrimidines. For example, reacting ethyl cyanoacetate with chalcones in the presence of ammonium acetate yields 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles. researchgate.net Similarly, multicomponent reactions involving CH-acidic carbonyl compounds, N,N-dimethylformamide dimethylacetal, and methylene active nitriles can produce 2-pyridone derivatives. researchgate.net The cyano group can also be transformed into other functionalities to facilitate further reactions. For example, nitriles can be hydrolyzed to amides and then to carboxylic acids, or reduced to primary amines. ebsco.com These transformations open up numerous possibilities for synthesizing a wide array of heterocyclic compounds.

Modifications of the Ester Moiety

The ethyl ester functional group in this compound is a versatile handle for further molecular elaboration. It can undergo several fundamental transformations to yield a variety of derivatives. These modifications are crucial for creating new molecules with potentially different physical, chemical, and biological properties. Common transformations include hydrolysis, amidation, and transesterification.

Hydrolysis: The most fundamental modification is the hydrolysis of the ester to its corresponding carboxylic acid, 2-(3-cyanophenoxy)acetic acid. This reaction is typically performed under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidification.

Amidation: The ester can be converted directly into a wide range of amides by reacting it with primary or secondary amines. This transformation is often facilitated by coupling reagents that activate the carboxylic acid (derived in situ or pre-formed) to promote the formation of the amide bond. acs.org Efficient coupling reagents have been developed that work under mild conditions and can be used for the synthesis of simple amides, complex peptides, and hydroxamates. organic-chemistry.org For instance, reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) and ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) have been shown to be effective for such transformations, often with the advantage of suppressing racemization in chiral molecules. acs.orgorganic-chemistry.org

Transesterification: While less commonly detailed for this specific molecule in readily available literature, the ethyl ester can undergo transesterification. This involves reacting this compound with a different alcohol in the presence of an acid or base catalyst to replace the ethyl group with a different alkyl or aryl group.

The following table summarizes the primary modifications of the ester moiety.

Modification Type Reactant(s) Resulting Functional Group General Conditions
Hydrolysis Water, Base (e.g., NaOH)Carboxylic AcidAqueous solution, followed by acid workup
Amidation Primary or Secondary AmineAmideOften requires a coupling reagent (e.g., TCBOXY, o-NosylOXY)
Transesterification Alcohol (R-OH)New Ester (with R-group)Acid or Base Catalyst

Sustainable and Green Chemistry Aspects in Synthetic Design

The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals. researchgate.netresearchgate.net Key areas of focus include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of efficient and recyclable catalysts. researchgate.netiolcp.com

Solvent-Free Reaction Conditions

Solvent-free reactions offer significant environmental benefits by eliminating solvent waste, which often constitutes the largest portion of material used in chemical production. researchgate.netiolcp.com These reactions can be facilitated by methods such as grinding the reactants together or using microwave irradiation to provide the necessary energy for the reaction to proceed. researchgate.netwjpmr.com

For instance, the Wittig reaction, a common method for forming alkenes, has been successfully performed under solvent-less conditions to produce ethyl esters, achieving high yields of 80-85%. gctlc.org This approach not only eliminates hazardous solvents but can also utilize reagents with low toxicity. gctlc.org Similarly, the synthesis of benzilic acid has been demonstrated using a solvent-free grinding method, which is more environmentally friendly and atom-efficient than traditional methods that use ethanol at high temperatures. wjpmr.com These examples highlight established green methodologies that could be adapted for the synthesis of this compound and related compounds, significantly reducing their environmental footprint. researchgate.netresearchgate.net

Catalyst Recyclability and Efficiency

One such example is the coupling reagent (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) . It is used to facilitate amide bond formation from carboxylic acids and amines. After the reaction is complete, the byproducts can be recovered and reused to synthesize the coupling reagent again. acs.org

The table below illustrates the concept of reagent recyclability.

Recyclable Reagent Application Recycling Feature Reference
o-NosylOXYSynthesis of amides, esters, peptidesByproducts are recovered and reused to synthesize the reagent organic-chemistry.org, researchgate.net
TCBOXYAmide and peptide synthesisByproducts are recyclable for reagent synthesis acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determinationechemi.comambeed.comhmdb.canih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H-NMR spectrum reveals distinct signals corresponding to the different proton environments within the molecule.

For a related derivative, the aromatic protons typically appear as a multiplet in the downfield region of the spectrum. The methylene protons of the acetate group and the ethyl group exhibit characteristic splitting patterns and chemical shifts. For instance, the methylene protons adjacent to the oxygen atom of the ester would appear as a quartet, while the methyl protons of the ethyl group would present as a triplet. rsc.org

Table 1: Representative ¹H-NMR Data for an this compound Derivative rsc.org

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.09t6.01HAromatic CH
7.02-7.04m1HAromatic CH
6.97-6.99m1HAromatic CH
6.93t1.61HAromatic CH
4.02q6.42HO-CH₂ (ethyl)
3.95s2HO-CH₂ (acetate)
1.14t6.43HCH₃ (ethyl)

s = singlet, t = triplet, q = quartet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C-NMR spectrum, allowing for the determination of the number of different carbon environments. libretexts.orglibretexts.org

In the ¹³C-NMR spectrum of an this compound derivative, the carbonyl carbon of the ester group is typically observed at a significant downfield chemical shift. rsc.orglibretexts.org The carbon atom of the nitrile group also has a characteristic chemical shift. The aromatic carbons and the carbons of the ethyl and acetate groups appear at distinct positions, providing a complete carbon map of the molecule. rsc.org

Table 2: Representative ¹³C-NMR Data for an this compound Derivative rsc.org

Chemical Shift (δ) ppmAssignment
168.3C=O (ester)
160.3C-O (aromatic)
142.4Aromatic C
127.9Aromatic CH
123.5Aromatic CH
121.8Aromatic CH
120.7Aromatic CH
114.4CN
66.9O-CH₂ (acetate)
60.8O-CH₂ (ethyl)
13.6CH₃ (ethyl)

Infrared (IR) Spectroscopy for Functional Group Identificationechemi.comambeed.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C≡N stretch of the nitrile group, the C=O stretch of the ester, and the C-O stretches of the ether and ester functionalities. The presence of aromatic C-H and aliphatic C-H stretching vibrations would also be evident.

Mass Spectrometry Techniques (e.g., LCMS, EI-MS) for Molecular Weight and Fragmentation Analysisambeed.comhmdb.ca

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Electron Ionization-Mass Spectrometry (EI-MS) are commonly employed.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the molecular formula of the compound. rsc.org The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner, providing clues about its constituent parts. For instance, the mass spectrum of a derivative showed a calculated [M+H]⁺ ion at m/z 343.1765, with the found value being 343.1766, confirming the molecular formula C₁₈H₂₂N₄O₃. rsc.org

Elemental Analysis for Purity and Composition Verificationechemi.com

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves as a strong confirmation of the compound's purity and elemental composition.

Crystallographic Analysis and Solid State Characterization of Ethyl 2 3 Cyanophenoxy Acetate Analogs

Single-Crystal X-ray Diffraction Studies

Studies on analogs of ethyl 2-(3-cyanophenoxy)acetate reveal that these types of molecules commonly crystallize in monoclinic or triclinic crystal systems. For instance, (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate crystallizes in the monoclinic system with the space group P2/n researchgate.net. Similarly, ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674) also adopts a monoclinic system with the space group P2(1)/n nih.gov. Another analog, a derivative of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylate, has been reported to crystallize in both monoclinic (P2(1)/c) and triclinic (P-1) systems depending on the specific substituents researchgate.net. A compound containing a 2'-cyano-phenoxy moiety was found to crystallize in the monoclinic space group P21 researchgate.net.

Based on these findings, it is highly probable that this compound would also crystallize in a common, relatively low-symmetry system such as monoclinic or triclinic. The specific space group would be determined by the symmetry elements present in the crystal packing.

Table 1: Crystal System and Space Group of this compound Analogs

CompoundCrystal SystemSpace Group
(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate researchgate.netMonoclinicP2/n
Ethyl 2-cyano-3-N,N-dimethyl amino acrylate nih.govMonoclinicP2(1)/n
Ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylate derivative 1 researchgate.netMonoclinicP2(1)/c
Ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylate derivative 2 researchgate.netTriclinicP-1
14-(R)-(2′-cyano-phenoxy)- 3,19-diacetyl andrographolide researchgate.netMonoclinicP21

The molecular conformation of phenoxyacetate (B1228835) derivatives in the solid state is influenced by the rotational freedom around several single bonds. For analogs like (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, it has been observed that all non-hydrogen atoms, with the exception of the methyl carbon, lie nearly in the same plane researchgate.net. This planarity is often a result of the stabilizing effects of conjugation. However, deviations from planarity can occur. For example, in ethyl 2-cyano-3-N,N-dimethyl amino acrylate, the deviation from planarity does not exceed 3 degrees nih.gov.

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the absence of strong hydrogen bond donors like O-H or N-H in this compound, weaker interactions such as C-H···O and C-H···N hydrogen bonds are expected to play a significant role in stabilizing the crystal structure. For instance, in (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, the crystal packing is stabilized by C—H···O intermolecular interactions, which generate centrosymmetric dimers researchgate.net.

Tautomeric State Analysis in Solution and Solid Phases

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers libretexts.org. For this compound, the most relevant form of tautomerism to consider is keto-enol tautomerism, owing to the presence of a carbonyl group and an adjacent α-hydrogen atom.

The keto form of this compound is the structure as named. The corresponding enol tautomer would involve the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond.

In general, for simple monocarbonyl compounds, the keto form is overwhelmingly favored at equilibrium libretexts.org. The stability of the enol tautomer can be enhanced by factors such as conjugation or intramolecular hydrogen bonding. The equilibrium between the keto and enol forms can be influenced by the solvent, with less polar solvents sometimes favoring the enol form, particularly if intramolecular hydrogen bonding is possible masterorganicchemistry.com.

For this compound, it is expected that the keto form will be the predominant species in both the solid state and in solution. The potential for extended conjugation in the enol form is limited. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying tautomeric equilibria in solution. In the solid state, X-ray diffraction would reveal the dominant tautomeric form present in the crystal. While no specific studies on the tautomerism of this compound were found, the general principles of keto-enol tautomerism suggest that the keto form would be the most stable and therefore the most abundant tautomer.

Biological Activities and Pharmacological Potential of Ethyl 2 3 Cyanophenoxy Acetate Derivatives

Antimicrobial Activity Profiling

The search for new antimicrobial agents is a critical area of research, given the rise of drug-resistant pathogens. While specific studies on the antimicrobial properties of ethyl 2-(3-cyanophenoxy)acetate itself are not prevalent, research into structurally related compounds provides insights into the potential of this chemical scaffold.

Antibacterial Activity

Organoantimony-based compounds have shown promise as antibacterial agents. For instance, a new series of trimethylantimony(V) biscyanoximates demonstrated activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) of 50 and 100 µg/mL, respectively. nih.gov The proposed mechanism of action for some of these compounds involves targeting the integrity of the bacterial membrane. nih.gov

Antifungal Activity

The antifungal potential of derivatives has also been explored. Certain trimethylantimony(V) biscyanoximates were active against Candida albicans and Cryptococcus neoformans with MICs ranging from 2.6 to 66.67 μg/mL. nih.gov Some of these compounds were also found to be fungicidal. nih.gov In a different study, N-(alkoxy)-diphenyl ether carboxamide derivatives were synthesized and tested for their antifungal activity. nih.gov One derivative, M15 (2,4-dichlorobenzyl), showed over 70% mycelial growth inhibition of Rhizoctonia solani. nih.gov The addition of a halogen to the benzyl (B1604629) group was found to be beneficial for increasing antifungal activity. nih.gov

Antiviral Activity

While direct antiviral studies on this compound derivatives are limited in the provided results, the benzofuran (B130515) moiety, which can be synthesized from related starting materials, is present in several antiviral compounds. researchgate.net This suggests a potential avenue for future research into the antiviral applications of this compound derivatives.

Anticancer and Cytotoxic Investigations

Several studies have highlighted the anticancer and cytotoxic potential of derivatives of this compound against various cancer cell lines.

A study on the ethyl acetate (B1210297) fraction of Carica papaya leaves, which would contain various ethyl acetate compounds, demonstrated considerable dose-dependent cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values were 22.74 μg/ml for MCF-7 cells and 8.674 μg/ml for A549 cells. nih.gov Similarly, the ethyl acetate fraction of the marine sponge Stylissa carteri showed high efficacy in inducing cell death in HCC-1954 and MDA-MB-231 breast cancer cells, with IC50 values of 4.1 µg/ml and 3.9 µg/ml, respectively. waocp.org

A synthesized benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, exhibited good cytotoxic activity with an IC50 of 8.5 μg/mL on the HCT116 colon cancer cell line. researchgate.net In another study, the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate (B77674) showed significant chemopreventive and chemotherapeutic effects against Ehrlich ascites carcinoma (EAC) cells in vivo. nih.gov Treatment with this compound reduced EAC cell volume and count and induced apoptosis by elevating caspase 3 expression. nih.gov

Cytotoxic Activity of this compound Derivatives and Related Compounds
Compound/ExtractCancer Cell LineActivity (IC50)Source
Ethyl acetate fraction of Carica papaya leavesMCF-7 (Breast)22.74 μg/ml nih.gov
Ethyl acetate fraction of Carica papaya leavesA549 (Lung)8.674 μg/ml nih.gov
Ethyl acetate fraction of Stylissa carteriHCC-1954 (Breast)4.1 µg/ml waocp.org
Ethyl acetate fraction of Stylissa carteriMDA-MB-231 (Breast)3.9 µg/ml waocp.org
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylateHCT116 (Colon)8.5 μg/mL researchgate.net
Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylateEhrlich Ascites Carcinoma (in vivo)Significant reduction in cell volume and count nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease.

Insulin-Regulated Aminopeptidase (B13392206) Inhibition

Insulin-regulated aminopeptidase (IRAP) is a zinc metalloprotease involved in various physiological processes, and its inhibition is a potential therapeutic strategy for cognitive disorders. nih.govnih.gov While direct studies on this compound derivatives are not available, research on other small-molecule IRAP inhibitors provides a basis for future design. For example, a series of imidazo[1,5-α]pyridine-based inhibitors have been developed, with the most potent compound displaying an IC50 value of 1.0 µM. nih.gov These inhibitors were found to act in a non-competitive manner. nih.gov

Aromatase and Sulfatase Inhibition

Aromatase and steroid sulfatase (STS) are crucial enzymes in estrogen biosynthesis and are important targets in the treatment of hormone-dependent breast cancer. mdpi.comnih.gov Dual inhibition of these enzymes is a promising therapeutic strategy.

Research into benzofuran-derived sulfamates has led to the development of dual aromatase-steroid sulfatase inhibitors (DASIs). rsc.org For instance, the 4-chloro derivative 19b showed an aromatase IC50 of 137 nM and an STS IC50 of 48 nM, while the 4-methoxy derivative 19e had an aromatase IC50 of 35 nM and an STS IC50 of 164 nM. rsc.org In another study, a series of 1,3,4-oxadiazole-benzimidazole derivatives were designed as aromatase inhibitors, with compounds 5b and 5c showing potent inhibition with IC50 values of 1.475 ± 0.062 and 2.512 ± 0.124 μM, respectively. nih.gov

Inhibitory Activity of Related Derivatives against Aromatase and Steroid Sulfatase
CompoundTarget EnzymeInhibitory Activity (IC50)Source
Benzofuran derivative 19b (4-chloro)Aromatase137 nM rsc.org
Benzofuran derivative 19b (4-chloro)Steroid Sulfatase48 nM rsc.org
Benzofuran derivative 19e (4-methoxy)Aromatase35 nM rsc.org
Benzofuran derivative 19e (4-methoxy)Steroid Sulfatase164 nM rsc.org
1,3,4-oxadiazole-benzimidazole derivative 5bAromatase1.475 ± 0.062 μM nih.gov
1,3,4-oxadiazole-benzimidazole derivative 5cAromatase2.512 ± 0.124 μM nih.gov

Receptor Modulatory Activities

The ability of this compound derivatives to modulate the activity of specific receptors is another area of pharmacological interest.

Peroxisome Proliferator-Activated Receptor (PPAR) Alpha or Gamma Activation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. mdpi.com PPARγ agonists, in particular, are used to treat type II diabetes. mdpi.com

A series of N-substituted phthalimide (B116566) derivatives, inspired by the natural PPARγ agonist paecilocin A, were synthesized and evaluated. mdpi.com Compound 7 from this series demonstrated significant PPARγ activation with an EC50 value of 0.67 μM. mdpi.com Docking studies indicated that a free hydroxyl group on the phthalimide head and a suitable hydrophilic tail were beneficial for PPARγ activation. mdpi.com Another study reported that (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) acts as a PPARγ agonist and a VEGFR2 inhibitor, suggesting a dual-targeting approach for breast cancer therapy. jmb.or.kr

PPARγ Agonistic Activity of Related Derivatives
CompoundActivity (EC50)Source
N-substituted phthalimide derivative 70.67 μM mdpi.com
Rosiglitazone (Reference)0.028 μM mdpi.com

Nicotinic Receptor Potentiation

A thorough search of published scientific studies did not yield specific information regarding the activity of this compound derivatives as potentiators of nicotinic acetylcholine (B1216132) receptors (nAChRs). While the positive allosteric modulation of nAChRs is a significant area of research for conditions affecting the central nervous system unifi.it, with various compound classes like flavonoids and specific synthetic molecules being investigated nih.govresearchgate.net, studies directly linking the this compound scaffold to this biological target were not found.

Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism

There is no available scientific literature detailing the investigation of this compound derivatives as antagonists for Exchange Proteins Directly Activated by cAMP (EPAC). Research into EPAC antagonists is an active field, particularly for applications in cancer immunotherapy, focusing on different chemical scaffolds such as thienocyclic-based derivatives nih.gov, but the this compound structure has not been reported in this context.

Integrin Inhibition Mechanisms

Investigations into the role of this compound derivatives as inhibitors of integrins have not been reported in the available scientific literature. Integrin inhibition is a key therapeutic strategy, especially in oncology, with research focusing on the αvβ3 integrin. nih.govnih.gov However, these studies have centered on peptides and other classes of small molecules, and a direct connection to derivatives of this compound has not been established.

Targeting Cellular Processes (e.g., Tubulin Polymerization Inhibition)

The scientific literature lacks specific studies on this compound derivatives as inhibitors of tubulin polymerization. While the inhibition of microtubule dynamics is a validated anticancer strategy nih.gov, and various heterocyclic compounds are designed and evaluated for this purpose, research has not specifically identified the this compound scaffold as a tubulin-targeting agent.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Direct structure-activity relationship (SAR) studies for derivatives of this compound focusing on the aforementioned biological targets are not available. However, SAR studies on structurally related molecules containing the cyanophenyl or ethyl acetate motifs provide insights into how substitutions might influence biological efficacy, particularly in the context of anticancer activity.

Impact of Aromatic Substitutions on Biological Efficacy

The substitution pattern on the phenyl ring is a critical determinant of biological activity in many classes of compounds. In studies on related heterocyclic structures, the nature and position of substituents have profound effects.

For instance, in a series of 4H-chromene derivatives developed as anticancer agents, modifications to a 6-phenyl ring were explored. nih.gov The research indicated a preference for hydrophilic functional groups at the meta and para positions. While a carboxyamido group was tolerated, a chloroacetyl substitution resulted in a four-fold decrease in activity. nih.gov Interestingly, the introduction of a cyano functional group in a different but related series led to a significant, 40-fold loss of activity, suggesting that strongly electron-withdrawing groups can be detrimental in certain scaffolds. nih.gov

In another study on benzofuran derivatives, the presence of a hydroxyl group versus a methyl ether on the core structure dramatically influenced cytotoxicity against the HCT 116 colon cancer cell line. researchgate.net

Table 1: Effect of Aromatic Substitutions on Cytotoxicity in Related Heterocyclic Compounds

Parent Scaffold Substitution Position Observed Effect on Activity Reference
4H-Chromene Chloroacetyl N/A 4-fold loss of activity nih.gov
4H-Chromene 1H-tetrazole 3'-NH₂ replaced No change in cytotoxicity nih.gov
4H-Chromene 2-hydroxyethyl 3'-NH₂ replaced 2-fold improvement in activity nih.gov
Benzofuran Hydroxyl group 5-position IC₅₀ = 8.5 µg/mL researchgate.net

Steric and Electronic Effects on Activity

Both steric bulk and electronic properties of substituents play a crucial role in the interaction between a molecule and its biological target.

Electronic effects are evident from the impact of cyano and chloroacetyl groups mentioned previously. The electron-withdrawing nature of a cyano group can significantly alter the electronic distribution of the entire molecule, potentially affecting its binding affinity to a target protein.

Steric hindrance is also a key factor. SAR studies on 4H-chromene derivatives indicated that the size of substituents at the para position of the phenyl ring should be small, whereas the meta position could tolerate larger functional groups. nih.gov This suggests that the binding pocket of the biological target has specific spatial constraints. In the development of EP2/EP4 receptor antagonists, the introduction of large, sterically hindered segments was found to be detrimental to EP2 potency while having minimal impact on EP4 potency, highlighting how steric factors can determine selectivity between related targets. nih.gov

These examples from related compound classes underscore the importance of carefully considering the steric and electronic profile of any substituent when designing novel bioactive derivatives based on the this compound scaffold.

Analytical Method Development and Validation for Research Applications

Development of Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of synthetic organic molecules like Ethyl 2-(3-cyanophenoxy)acetate. These methods allow for the separation, identification, and quantification of the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

The initial step in developing an HPLC method is to establish the optimal detection wavelength. Given the aromatic nature of this compound, UV detection is appropriate. A UV scan of the compound dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), would typically reveal maximum absorbance (λmax) which is then used for detection to ensure high sensitivity. For related phenoxyacetic acid derivatives, detection wavelengths are often found in the UV range.

A reversed-phase HPLC (RP-HPLC) approach is commonly the first choice for moderately polar compounds like this compound. hawachhplccolumn.com This technique utilizes a non-polar stationary phase and a polar mobile phase. The initial method development would involve screening various mobile phase compositions and column types to achieve a good peak shape and retention time. phenomenex.com

Optimization of Mobile Phase Composition and Column Selection

The selection of the stationary phase is a critical step in method development. sigmaaldrich.com For non-polar to moderately polar compounds, a C18 column is a versatile and common starting point. hawachhplccolumn.com These columns, packed with silica (B1680970) particles bonded with octadecyl carbon chains, provide excellent retention for a wide range of organic molecules. For more polar analytes, columns with different surface chemistry, such as C8 or Phenyl, might be explored to fine-tune selectivity. hawachhplccolumn.combiocompare.com Compounds with aromatic rings, like this compound, can exhibit unique interactions with a Phenyl stationary phase, offering an alternative selectivity compared to a standard C18 column. biocompare.com

Mobile phase optimization is key to achieving efficient separation. phenomenex.com A typical mobile phase for RP-HPLC consists of a mixture of water (often with a pH-modifying buffer like formic acid or orthophosphoric acid) and an organic solvent such as acetonitrile or methanol. phenomenex.comnih.gov The ratio of these solvents is adjusted to control the retention time and resolution of the analyte. A higher proportion of the organic solvent generally leads to shorter retention times. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with different polarities, including the main analyte and its impurities. libretexts.org

The following table illustrates a hypothetical optimization of the mobile phase for the analysis of this compound.

Condition No.Column TypeMobile Phase (v/v)Flow Rate (mL/min)Observed Retention Time (min)Peak Shape
1C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Water (50:50)1.08.5Good, Symmetrical
2C18 (150 x 4.6 mm, 5 µm)Methanol:Water (60:40)1.010.2Slight Tailing
3C18 (150 x 4.6 mm, 5 µm)Acetonitrile:0.1% Formic Acid in Water (60:40)1.06.3Excellent, Sharp
4Phenyl (150 x 4.6 mm, 5 µm)Acetonitrile:0.1% Formic Acid in Water (60:40)1.07.1Good, Symmetrical

Stability-Indicating Analytical Methodologies

A stability-indicating method is an analytical procedure that can accurately quantify the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix. nih.gov The development of such a method is crucial for determining the stability of a compound under various environmental conditions.

To establish the stability-indicating nature of an HPLC method for this compound, forced degradation studies are performed. semanticscholar.org This involves subjecting the compound to a range of stress conditions, such as:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures. semanticscholar.org
  • Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.
  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide.
  • Thermal Degradation: Heating the solid compound or a solution of it.
  • Photodegradation: Exposing the compound to UV or fluorescent light.
  • The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all the degradation product peaks are well-resolved from the main peak of this compound. nih.govnih.gov Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is homogenous and free from co-eluting degradants. nih.gov

    Hypothetical Forced Degradation Results for this compound
    Stress ConditionDescription% Degradation of AnalyteObservations
    Acid Hydrolysis0.1N HCl at 60°C for 4 hours15.2%Two major degradation peaks observed at different retention times.
    Base Hydrolysis0.1N NaOH at 60°C for 2 hours25.8%One major degradation peak observed.
    Oxidative3% H₂O₂ at room temp for 24 hours8.5%Minor degradation peaks detected.
    Thermal80°C for 48 hours5.1%Slight degradation observed.
    PhotolyticUV light (254 nm) for 24 hours11.7%Multiple small degradation peaks appeared.

    Method Suitability and Reliability Assessments in Research Contexts

    For an analytical method to be considered suitable and reliable for research, it must undergo validation. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The validation is typically performed according to guidelines from the International Council for Harmonisation (ICH). mahidol.ac.th Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. mahidol.ac.th This is demonstrated through forced degradation studies.
  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should ideally be ≥ 0.999. mdpi.com
  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with acceptable recovery typically in the range of 98-102%. nih.gov
  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should be low (e.g., <2%). mahidol.ac.th
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).
  • Summary of Typical Validation Parameters for a Research HPLC Method
    ParameterAcceptance CriteriaHypothetical Result for this compound Method
    Linearity (r²)≥ 0.9990.9995
    Concentration Range (µg/mL)Defined by application5 - 100 µg/mL
    Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
    Precision (% RSD)< 2.0%< 1.5%
    LOD (µg/mL)Signal-to-Noise ratio ~3:10.05 µg/mL
    LOQ (µg/mL)Signal-to-Noise ratio ~10:10.15 µg/mL
    RobustnessRSD < 2.0% for varied conditionsPasses

    Intellectual Property and Patent Landscape in Research Pertaining to Ethyl 2 3 Cyanophenoxy Acetate Scaffolds

    Overview of Patented Synthetic Routes for Drug Intermediates

    The synthesis of aryl ethers, such as those containing the cyanophenoxy moiety, is a cornerstone of many patented processes in the pharmaceutical and agricultural industries. The fundamental reaction for constructing the ether linkage in compounds like ethyl 2-(3-cyanophenoxy)acetate typically involves the coupling of an aryl halide or a related precursor with an alcohol.

    A common and patented strategy for forming the aryl ether bond is the Williamson ether synthesis and its modern variants. This involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this would typically involve the reaction of 3-cyanophenol (B46033) with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base.

    Patents in the broader field of aryl ether synthesis disclose various catalysts and conditions to improve the efficiency and yield of such reactions. For instance, palladium-catalyzed cross-coupling reactions have been patented for the formation of arylamines and can be adapted for aryl ether synthesis, offering a pathway to couple aryl halides with alcohols under mild conditions. These patented methods often focus on the use of specific ligands and bases to facilitate the reaction.

    Furthermore, patent literature describes the synthesis of more complex molecules that incorporate the cyanophenoxy structure. For example, a patented process for preparing 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy- google.comgoogle.com-benzoxaborole highlights the formation of a cyanophenoxy ether linkage as a key step. google.com While not detailing the synthesis of this compound directly, such patents protect the methods for creating related and more complex cyanophenoxy-containing intermediates.

    The following table outlines the general synthetic approach and key components involved in the preparation of cyanophenoxy intermediates as described in the patent literature.

    Reaction Type Reactant 1 Reactant 2 Key Reagents/Catalysts Reference
    Williamson Ether Synthesis3-CyanophenolEthyl haloacetateBase (e.g., K2CO3, NaH)General Knowledge
    Palladium-Catalyzed CouplingAryl HalideAlcoholPalladium catalyst, Ligands, Base google.com
    Nucleophilic Aromatic SubstitutionActivated Aryl HalideAlcoholBaseGeneral Knowledge

    Patenting of Novel Bioactive Derivatives

    The true value of the this compound scaffold from an intellectual property perspective is realized in the patenting of novel bioactive derivatives. The cyanophenoxy moiety is a key feature in a variety of patented compounds with demonstrated therapeutic potential.

    For instance, pyridazinone derivatives incorporating a cyanophenoxy group have been the subject of patent protection. epo.org These patents typically claim a class of compounds with a general structure, their synthesis, and their use in treating specific medical conditions. The cyanophenoxy portion of the molecule often plays a crucial role in the compound's biological activity, contributing to its binding affinity with a biological target. epo.org

    In the field of oncology, compounds containing the 3-chloro-4-cyanophenoxy moiety have been developed as potent inhibitors of specific cellular pathways. Patents have been granted for bifunctional compounds that include this scaffold, with claims covering the composition of matter, methods of manufacture, and their use in treating diseases like prostate cancer. unifiedpatents.com

    Furthermore, the cyanophenoxy scaffold is present in selective androgen receptor modulators (SARMs). Patents have been issued for solid forms, such as crystalline and paracrystalline forms, of (R) or (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide. justia.com These patents protect specific physical forms of the active pharmaceutical ingredient, which can have advantages in terms of stability, bioavailability, and manufacturing. justia.com

    The following table provides examples of patented bioactive derivatives that incorporate a cyanophenoxy scaffold, which could conceptually be derived from or are structurally related to this compound.

    Compound Class Core Scaffold Therapeutic Area/Application Patent Reference
    Pyridazinone DerivativesCyanophenoxyCardiovascular epo.org
    Bifunctional Compounds3-Chloro-4-cyanophenoxyOncology unifiedpatents.com
    Selective Androgen Receptor Modulators (SARMs)4-CyanophenoxyAnabolic/Androgenic Therapies justia.com
    Benzoxaborole Derivatives4-CyanophenoxyNot Specified google.com

    Q & A

    Q. How can crystallographic data refine the molecular geometry of this compound and its derivatives?

    • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELXL/SHELXT software provides precise bond lengths, angles, and torsional parameters. For example, SHELXL’s least-squares refinement can resolve disorder in the cyanophenyl or acetate moieties .
    • Challenges : Low crystal quality due to the compound’s oily nature may require co-crystallization with stabilizing agents (e.g., β-cyclodextrin) .

    Q. What factors explain discrepancies in reported synthetic yields (41% vs. 99%), and how can optimization address them?

    • Analysis : Lower yields (41%) arise from incomplete reaction monitoring (TLC) or suboptimal stoichiometry, while higher yields (99%) use excess reagents and rigorous purification. Kinetic studies (e.g., varying temperature/base) can identify rate-limiting steps .
    • Optimization : Employing microwave-assisted synthesis or flow chemistry may enhance reproducibility and reduce side reactions.

    Q. How does this compound interact with biological targets like Keap1-Nrf2, and what assays validate its activity?

    • Methodology : The compound’s cyano and phenoxy groups facilitate hydrogen bonding with Keap1’s cysteine residues, disrupting Nrf2 ubiquitination. Activity is validated via:
    • Fluorescence Polarization Assays : Measure binding affinity to Keap1.
    • Western Blotting : Quantify Nrf2 stabilization in cell lysates .

    Q. What are the synthetic pathways to derivatives like 2-(3-cyanophenoxy)acetic acid, and how do reaction conditions differ?

    • Methodology : Hydrolysis of the ethyl ester using LiOH in THF/water (1:1) at room temperature yields the carboxylic acid. Reaction progress is monitored via pH titration to ensure complete de-esterification .

    Comparative and Mechanistic Questions

    Q. How do steric and electronic effects of substituents on the phenyl ring influence the reactivity of this compound?

    • Analysis : The electron-withdrawing cyano group enhances the electrophilicity of the adjacent ether oxygen, increasing susceptibility to nucleophilic attack. Comparative studies with methoxy or nitro substituents can quantify these effects via Hammett plots .

    Q. What computational tools predict the solubility and stability of this compound in different solvents?

    • Methodology : COSMO-RS simulations or Hansen solubility parameters predict miscibility. Experimental validation via UV-vis spectroscopy (e.g., λmax shifts in polar vs. nonpolar solvents) complements computational data .

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl 2-(3-cyanophenoxy)acetate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 2-(3-cyanophenoxy)acetate

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